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Bioavailability Comparison: Z-Isomer vs. All-Trans
Tomato Sauce

The following table consolidates data from pivotal human intervention studies that directly compared the

postprandial absorption of lycopene from sauces with different isomeric profiles.

Study Reference &
Sauce Type

Total Lycopene
Dose

Isomer Profile
(% cis)

Bioavailability Metric (AUC in
nmol·h/L)

| Cooperstone et al. (2015) [1] Tangerine Tomato Juice | 10 mg | 94% cis | Total Lycopene: ~8.5x higher

than red juice | | Cooperstone et al. (2015) [1] Red Tomato Juice | 10 mg | 10% cis | (Baseline for

comparison) | | Unlu et al. (2007) - Sauce B [2] [3] Heat-induced cis-rich | ~40 mg | 45% cis | Total

Lycopene: 7.30 All-Trans: 3.50 Total cis: 3.80 | | Unlu et al. (2007) - Sauce A [2] [3] All-trans-rich | ~49 mg

| 5% cis | Total Lycopene: 4.74 All-Trans: 2.76 Total cis: 1.98 |

Key Conclusion from Data: The fractional absorption of lycopene from the Z-isomer-rich tangerine tomato

juice was 47.70%, compared to only 4.98% from the all-trans-rich red tomato juice, indicating a marked

increase in bioavailability [1]. In the study by Unlu et al., the dose-adjusted absorption of total lycopene was
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significantly higher from the cis-rich sauce, and notably, even the absorption of the all-trans-lycopene itself

was higher when it was consumed as part of the cis-rich sauce [2] [3].

Detailed Experimental Protocols

The compelling data in the table above are derived from rigorously controlled clinical studies. Below are the

methodologies for the two key experiments cited.

Protocol: Tangerine vs. Red Tomato Juice Trial [1]

This study leveraged a natural tomato variant to compare isomer bioavailability.

Study Design: A randomized, crossover trial where each subject acted as their own control.

Subjects: 11 healthy adults (6 male, 5 female).
Intervention: After a lycopene-free washout period and an overnight fast, subjects consumed a test

meal delivering 10 mg of lycopene from either tangerine tomato juice (94% cis-isomers) or
conventional red tomato juice (10% cis-isomers).

Bioavailability Measurement: Blood was sampled over 12 hours. The triglyceride-rich lipoprotein
(TRL) fraction of plasma, which contains newly absorbed dietary lipids and carotenoids, was isolated.

Lycopene isomers in the TRL fraction were quantified using HPLC-DAD-MS/MS.
Data Analysis: The bioavailability was determined by calculating the area under the concentration-

versus-time curve (AUC) for lycopene in the TRL fraction.

Protocol: Heat-Induced Isomer-Rich Sauce Trial [2] [3]

This study used different processing techniques to create sauces with varying isomer profiles from the same

tomato source.

Study Design: A randomized, crossover trial with a 2-week washout period.

Subjects: 12 healthy adults (6 male, 6 female).
Sauce Production:

Sauce A (All-trans-rich): Tomato juice was concentrated at a mild temperature (60°C) under
vacuum. After adding oil and seasonings, it was heated to 75°C and hot-filled into cans (95%
all-trans-lycopene).
Sauce B (cis-isomer-rich): The same tomato juice concentrate was processed in a steriotort

at 127°C for 40 minutes, which promoted isomerization (45% cis-isomers).
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Intervention: After an overnight fast, subjects consumed a standardized meal containing 150 g of

one of the tomato sauces.
Bioavailability Measurement: Blood was collected over 9.5 hours. Carotenoids in the plasma

triacylglycerol-rich lipoprotein (TRL) fraction were analyzed using HPLC with electrochemical
detection.

Data Analysis: Baseline-corrected AUC values were calculated for total lycopene and individual
isomers.

Mechanisms of Enhanced Z-Isomer Absorption

The significantly higher bioavailability of Z-isomers is not random but is driven by well-understood

physicochemical and physiological mechanisms. The following diagram illustrates this process.
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The key mechanisms illustrated above are:

Physical Form in Chromoplasts: In common red tomatoes, all-trans-lycopene aggregates into large

crystals within cellular structures called chromoplasts, making it difficult to liberate during digestion
[1]. In contrast, Z-isomers in sauces (either from tangerine tomatoes or formed during heating) are

present in a lipid-dissolved, globular state, which is much more easily released [1].
Solubility in Micelles: The bent structure of Z-isomer lycopene has a lower tendency to crystallize

and is more soluble in oil and mixed micelles (the vehicles for fat-soluble nutrient absorption in the
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intestine) compared to the linear, planar all-trans isomer [1] [3]. This is a critical factor enabling

efficient absorption.
Enhanced Micellarization and Uptake: In vitro digestion models have demonstrated that Z-isomers

are more readily incorporated into micelles [1]. Furthermore, studies on intestinal cells show they are
more readily taken up compared to the all-trans form [1].

Research Implications and Practical Considerations

For researchers and product developers, these findings highlight several important points:

Isomer Profile over Total Content: The total lycopene content of a product is an insufficient metric
for predicting its potential health value. The isomer distribution is a critical determinant of
bioavailability and should be characterized [2].
Strategic Food Formulation: The bioavailability of lycopene from tomato products can be optimized

by:
Using Specific Ingredients: Incorporating foods rich in polysulfides (e.g., garlic, onion),

isothiocyanates (e.g., cabbage, radish), or iodine (e.g., seaweeds like kombu) during cooking
can promote the Z-isomerization of all-trans-lycopene, thereby enhancing its absorption [4].

Employing Targeted Processing: Controlled thermal processing, especially in the presence of
oil, can be designed to increase the percentage of Z-isomers without excessive degradation [2]

[3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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